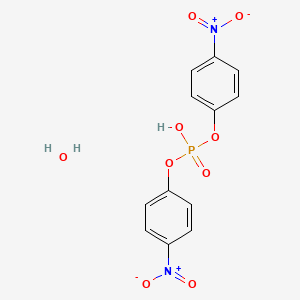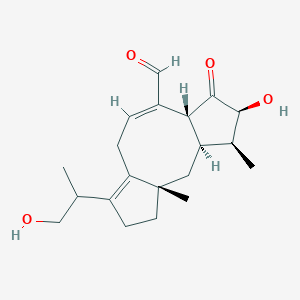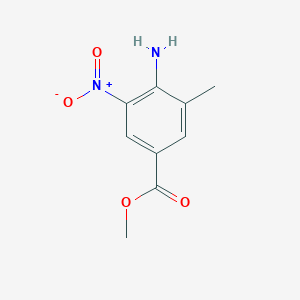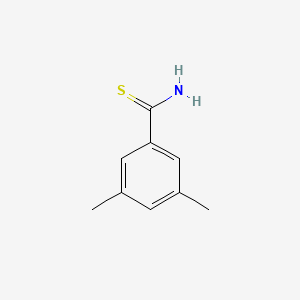
Bis(4-nitrophenyl) phosphate hydrate
Vue d'ensemble
Description
Bis(4-nitrophenyl) phosphate hydrate, also known as 4-Nitrophenyl phosphate monobasic, is an organic compound with the linear formula (O2NC6H4O)2P(O)OH . It is a light brown powder and is used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
Synthesis Analysis
The hydrolysis of Bis(4-nitrophenyl) phosphate hydrate has been studied . The catalytic reaction was monitored by UV-vis spectroscopy in 20 mM MOPS buffer at pH 8 and at room temperature by observing the growth of the product, 4-nitrophenolate, at 405 nm .Molecular Structure Analysis
The molecular formula of Bis(4-nitrophenyl) phosphate hydrate is C12H10N2O9P- . It has a molecular weight of 357.19 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The hydrolysis of Bis(4-nitrophenyl) phosphate hydrate has been extensively studied. For instance, it has been shown that the hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex was enhanced by 1000-fold when covalently attached to 10 nm gold nanoparticles (AuNP) and irradiated with a 120 mW green laser at 532 nm .Physical And Chemical Properties Analysis
Bis(4-nitrophenyl) phosphate hydrate has a molecular weight of 357.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 357.01239190 g/mol . It has a topological polar surface area of 151 Ų and a heavy atom count of 24 .Applications De Recherche Scientifique
- Study : Researchers have investigated the hydrolysis of BNPP using a Cu(II) bipyridine complex covalently attached to gold nanoparticles (AuNPs). When irradiated with a green laser, the catalytic activity increased by 1000-fold compared to an unsupported Cu bipyridine analog. The product formed was 4-nitrophenolate .
- Use Case : Researchers use BNPP to study enzymatic processes and evaluate the effectiveness of specific enzymes .
- Findings : Ligand-based and alternative solvent-based nucleophilic attack reaction models have been proposed to understand BNPP cleavage catalyzed by Zn(II)-complexes featuring uncoordinated nucleophiles .
- Observations : Hydrolysis of BNPP has been examined in vanadate solutions using NMR spectroscopy. This research sheds light on the behavior of BNPP in biological contexts .
Photocatalysis and Nanoparticles
Enzyme Activity Assays
Mechanistic Studies
DNA Model Substrates
Surfactant-Cobalt System
Mécanisme D'action
Target of Action
Bis(4-nitrophenyl) phosphate hydrate, also known as BNPP, primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are common in many biological molecules like DNA and RNA.
Mode of Action
BNPP acts as a substrate for these phosphodiesterases . It undergoes hydrolysis, a chemical reaction involving the breaking of a bond using water, facilitated by these enzymes. This process is enhanced when BNPP is attached to certain catalysts, such as oxamido-bridged dinuclear copper (II) complexes .
Biochemical Pathways
The primary biochemical pathway involved in the action of BNPP is the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of nucleic acids and cyclic nucleotides. The hydrolysis of BNPP can be enhanced by certain catalysts, leading to an increase in the rate of the reaction .
Result of Action
The hydrolysis of BNPP results in the production of 4-nitrophenolate . This compound can be detected and measured, allowing researchers to monitor the activity of phosphodiesterases. Therefore, BNPP is often used in studies investigating the function and mechanism of these enzymes .
Action Environment
The action of BNPP can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its hydrolysis . Moreover, the pH and temperature of the environment can also affect the activity of the phosphodiesterases that BNPP targets.
Safety and Hazards
Bis(4-nitrophenyl) phosphate hydrate is harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Orientations Futures
Propriétés
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCYEUQRBLMJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) phosphate hydrate | |
CAS RN |
66777-94-4 | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)


![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)



